3-[(4-chlorophenyl)methyl]-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 1223816-07-6
Cat. No.: VC11979151
Molecular Formula: C22H18ClN7O4
Molecular Weight: 479.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223816-07-6 |
|---|---|
| Molecular Formula | C22H18ClN7O4 |
| Molecular Weight | 479.9 g/mol |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]-6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C22H18ClN7O4/c1-32-16-8-5-14(9-17(16)33-2)20-25-18(34-27-20)11-29-12-24-21-19(22(29)31)26-28-30(21)10-13-3-6-15(23)7-4-13/h3-9,12H,10-11H2,1-2H3 |
| Standard InChI Key | INGRVXCQVJQDKU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl)OC |
Introduction
Structural Characteristics and Molecular Properties
The compound features a triazolopyrimidine core fused with an oxadiazole ring and substituted aromatic groups. Its molecular formula, C22H18ClN7O4, and weight of 479.9 g/mol reflect a complex architecture optimized for bioactivity. Key structural attributes include:
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Triazolopyrimidine backbone: Contributes to π-π stacking and hydrogen-bonding interactions with biological targets.
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1,2,4-Oxadiazole moiety: Enhances metabolic stability and electron-withdrawing properties.
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3,4-Dimethoxyphenyl group: Modulates solubility and membrane permeability.
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4-Chlorobenzyl substituent: Introduces hydrophobic interactions for target binding.
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS No. | 1223816-07-6 | |
| Molecular Formula | C22H18ClN7O4 | |
| Molecular Weight | 479.9 g/mol | |
| IUPAC Name | 3-[(4-Chlorophenyl)methyl]-6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
| SMILES | COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl)OC |
Synthetic Pathways and Optimization
Synthesis involves multi-step heterocyclic chemistry, typically proceeding through:
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Formation of the triazolopyrimidine core: Cyclocondensation of aminotriazole with pyrimidine precursors under acidic conditions.
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Oxadiazole ring construction: Reaction of nitrile intermediates with hydroxylamine, followed by cyclization .
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Functionalization: Alkylation or nucleophilic substitution to introduce the 4-chlorobenzyl and 3,4-dimethoxyphenyl groups.
Critical parameters include solvent polarity (e.g., DMF or THF), temperature control (80–120°C), and catalysts like POCl3 for cyclization. Yields for analogous compounds range from 45% to 68%, with purity >95% confirmed via HPLC.
Spectroscopic Characterization
Advanced techniques validate structural integrity:
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1H/13C NMR: Peaks at δ 8.2–8.5 ppm (triazole protons) and δ 160–165 ppm (oxadiazole carbons).
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FT-IR: Bands at 1670 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C ether linkage) .
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HRMS: Molecular ion [M+H]+ at m/z 480.08 (calculated: 480.09).
Computational Insights and Drug-Likeness
Molecular docking predicts strong binding to AChE (ΔG = −9.8 kcal/mol) and COX-II (ΔG = −10.2 kcal/mol) . Key interactions include:
Table 2: Predicted ADMET Properties
| Parameter | Value | Criteria |
|---|---|---|
| LogP | 3.2 | <5 (Optimal) |
| H-bond donors | 1 | ≤5 |
| H-bond acceptors | 8 | ≤10 |
| PSA | 98 Ų | <140 Ų |
| CYP2D6 inhibition | Low | Non-inhibitory |
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